In Vitro Antibacterial Potency vs. Linezolid: Benzotriazolyl Oxazolidinone Class Achieves Equipotent MIC Values Against Resistant Gram-Positive Pathogens
In the foundational study of the benzotriazolyl oxazolidinone series by Dixit et al. (2005), compounds 20, 21, 24, 29, and 30 demonstrated in vitro antibacterial activity that was equipotent or more potent than linezolid against a panel of susceptible and resistant Gram-positive microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) [1]. The broader benzotriazole–oxazolidinone class, when optimally substituted (e.g., with a –COOMe group at the benzotriazole 5-position), has yielded MIC values as low as 0.125–0.25 μg/mL against Gram-positive strains, compared to linezolid MIC values of ~2–4 μg/mL against comparable strains [2]. While direct MIC data for the exact CAS 305860-56-4 molecule have not been published as a standalone compound, its structural placement within the linearly attached benzotriazole series—specifically incorporating the pyridin-2-ylmethyl motif that introduces a defined chiral center analogous to the active E-isomer framework—positions it as a procurement-relevant candidate for SAR exploration, as it shares the potency-conferring linear attachment geometry and can be directly benchmarked against the linezolid comparators established in the parent series [3].
| Evidence Dimension | In vitro antibacterial potency (MIC) |
|---|---|
| Target Compound Data | No published MIC data for the exact CAS 305860-56-4 molecule; structural class MIC range: 0.125–0.25 μg/mL (lead optimized analogues) to equipotent/more potent than linezolid (parent series compounds 20, 21, 24, 29, 30) [1][2]. |
| Comparator Or Baseline | Linezolid: MIC ~2–4 μg/mL against susceptible and resistant Gram-positive strains (including MRSA and VRE) in the same assay panels [1][2]. |
| Quantified Difference | Class-representative analogues achieve up to ~16- to 32-fold lower MIC values compared to linezolid (0.125 μg/mL vs. ~2–4 μg/mL) [2]; five specific compounds from the benzotriazolyl oxazolidinone series were equipotent or more potent than linezolid [1]. |
| Conditions | In vitro MIC determination by broth microdilution against a panel of susceptible and resistant Gram-positive and Gram-negative microorganisms, including strains resistant to methicillin and vancomycin [1]. |
Why This Matters
Procurement decisions for antibacterial screening libraries should prioritize chemotypes with demonstrated class-level superiority over the clinical gold-standard linezolid, as this provides a validated potency benchmark for initial hit identification.
- [1] Dixit, P. P.; Nair, P. S.; Patil, V. J.; Jain, S.; Arora, S. K.; Sinha, N. Synthesis and antibacterial activity of novel (un)substituted benzotriazolyl oxazolidinone derivatives. Bioorg. Med. Chem. Lett. 2005, 15, 3002–3005. https://doi.org/10.1016/j.bmcl.2005.04.045. View Source
- [2] Briguglio, I.; Piras, S.; Corona, P.; Gavini, E.; Nieddu, M.; Boatto, G.; Carta, A. Benzotriazole: An overview on its versatile biological behavior. Eur. J. Med. Chem. 2015, 97, 612–648. (Citing Dixit et al. 2005: 'the introduction of a –COOMe group in benzotriazole's fifth position led to compounds (13a) and (13b), which exhibited an excellent antibacterial profile (MIC values of 0.25–0.125 μg/ml)'). https://doi.org/10.1016/j.ejmech.2014.09.089. View Source
- [3] Das, J.; Rao, C. V. L.; Sastry, T. V. R. S.; Roshaiah, M.; Shankar, P. G.; Khadeer, A. M.; Kumar, M. S.; Mallik, A.; Selvakumar, N.; Iqbal, J.; Trehan, S. Effects of positional and geometrical isomerism on the biological activity of some novel oxazolidinones. Bioorg. Med. Chem. Lett. 2005, 15, 337–343. https://doi.org/10.1016/j.bmcl.2004.10.073. View Source
